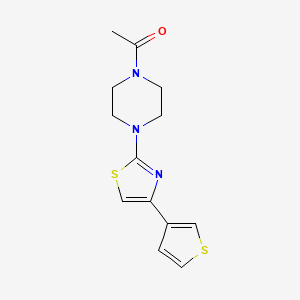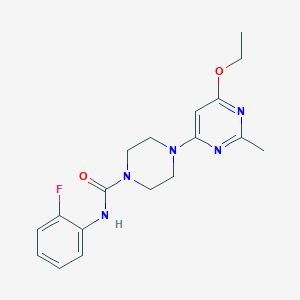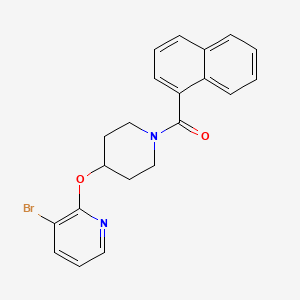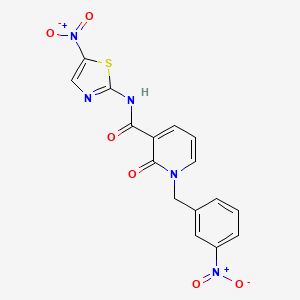![molecular formula C18H24N2O3 B2491275 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide CAS No. 921816-95-7](/img/structure/B2491275.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a class of chemicals known for their complex molecular structures, which often exhibit unique chemical and physical properties. These compounds are typically synthesized through multi-step chemical reactions, involving the careful manipulation of molecular structures to achieve the desired compound.
Synthesis Analysis
The synthesis of complex molecules like N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide often involves cyclization reactions and the incorporation of specific functional groups. For example, a study on the synthesis of related compounds highlighted the use of dibenz[b,f][1,4]oxazepine derivatives and demonstrated the formation of these compounds through intermolecular N—H⋯O hydrogen bonding, leading to a centrosymmetric dimer structure (Luo & Wu, 2009).
Scientific Research Applications
Novel Synthetic Routes and Chemical Transformations
Research has explored the synthesis and oxidation processes of tetrahydrobenzofuran derivatives, presenting a foundation for the synthesis of complex compounds like N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide (Lévai et al., 2002). Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields.
Antimicrobial and Antibacterial Agents
The design and synthesis of novel classes of antibacterial agents have been a significant area of research, with studies demonstrating the efficacy of benzothiazole and pyrazolone derivatives against various bacterial strains (Palkar et al., 2017). This research indicates the potential of similar compounds in developing new antimicrobial drugs.
Photophysical Properties and Material Science Applications
The study of the photophysical properties of novel fused oxazapolycyclic skeletons suggests potential applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and other photonic materials (Petrovskii et al., 2017). These compounds' unique structural and electronic properties could make them suitable for various high-tech applications.
Central Nervous System (CNS) Agents
Research into spiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives has explored their potential as central nervous system agents, offering insights into the design of new drugs targeting CNS disorders (Martin et al., 1981). These findings could inform future studies on related compounds for therapeutic applications.
Polymerization Catalysts and Material Synthesis
A spirocyclic parabanic acid derivative has been used as a thermally latent pre-catalyst for polyamide 6 synthesis and epoxide curing, showcasing the role of complex organic compounds in polymer science and engineering (Altmann et al., 2020). Such research highlights the versatility of these compounds in creating advanced materials.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2)11-23-15-9-8-13(10-14(15)20-17(18)22)19-16(21)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGDADJJXYXOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3CCCCC3)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-nitrobenzamide](/img/structure/B2491192.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)
methanone dihydrochloride](/img/structure/B2491199.png)
![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)
![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)
![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)

![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)


![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2491215.png)